1-(2,3-dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine
Overview
Description
1-(2,3-Dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a 2-naphthylmethyl group
Preparation Methods
The synthesis of 1-(2,3-dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzyl chloride and 2-naphthylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(2,3-Dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydride or lithium diisopropylamide (LDA) to introduce new substituents on the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the aromatic rings or the piperazine ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2,3-Dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzyl-4-(2-naphthylmethyl)piperazine: Lacks the methoxy groups on the benzyl ring, which may affect its chemical reactivity and biological activity.
1-(2,3-Dimethoxybenzyl)-4-benzylpiperazine: Lacks the naphthylmethyl group, which may influence its binding affinity to molecular targets.
1-(2,3-Dimethoxybenzyl)-4-(4-methoxybenzyl)piperazine: Contains an additional methoxy group on the benzyl ring, potentially altering its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-27-23-9-5-8-22(24(23)28-2)18-26-14-12-25(13-15-26)17-19-10-11-20-6-3-4-7-21(20)16-19/h3-11,16H,12-15,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFIHXCXISJFIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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